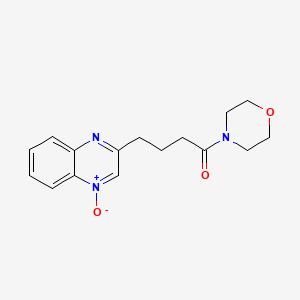
1-(Morpholin-4-yl)-4-(4-oxo-4lambda~5~-quinoxalin-2-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Morpholin-4-yl)-4-(4-oxo-4lambda~5~-quinoxalin-2-yl)butan-1-one is a synthetic organic compound that features a morpholine ring and a quinoxaline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Morpholin-4-yl)-4-(4-oxo-4lambda~5~-quinoxalin-2-yl)butan-1-one typically involves the following steps:
Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Attachment of the Butanone Chain: The butanone chain can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the quinoxaline ring is replaced by a butanone derivative.
Introduction of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the butanone chain is replaced by morpholine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(Morpholin-4-yl)-4-(4-oxo-4lambda~5~-quinoxalin-2-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the quinoxaline or morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group could yield a carboxylic acid, while reduction could yield an alcohol.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its potential as a pharmaceutical agent.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: The compound could be used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(Morpholin-4-yl)-4-(4-oxo-4lambda~5~-quinoxalin-2-yl)butan-1-one would depend on its specific biological activity. Potential mechanisms could include:
Molecular Targets: The compound could interact with specific proteins, enzymes, or receptors in the body.
Pathways Involved: The compound could modulate specific signaling pathways, such as those involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
1-(Morpholin-4-yl)-4-(4-oxo-4lambda~5~-quinoxalin-2-yl)butan-1-one: Similar compounds could include other quinoxaline derivatives or morpholine-containing compounds.
Comparison: Compared to other similar compounds, this compound may have unique properties, such as increased stability, enhanced biological activity, or improved solubility.
Properties
CAS No. |
65224-43-3 |
|---|---|
Molecular Formula |
C16H19N3O3 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
1-morpholin-4-yl-4-(4-oxidoquinoxalin-4-ium-2-yl)butan-1-one |
InChI |
InChI=1S/C16H19N3O3/c20-16(18-8-10-22-11-9-18)7-3-4-13-12-19(21)15-6-2-1-5-14(15)17-13/h1-2,5-6,12H,3-4,7-11H2 |
InChI Key |
DUXPLBYVYQMXHM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CCCC2=NC3=CC=CC=C3[N+](=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


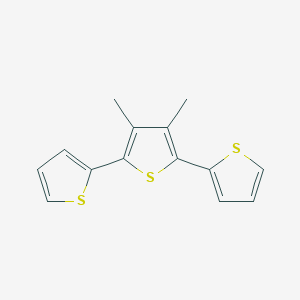
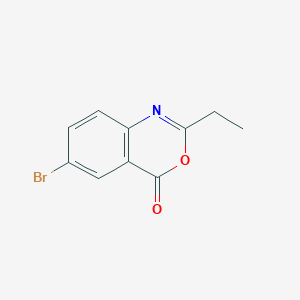
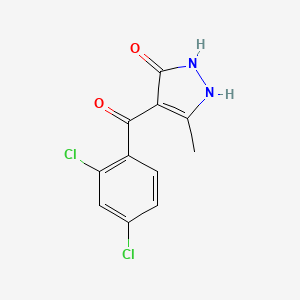
![1-Phenyl-3-[(prop-2-yn-1-yl)amino]but-2-en-1-one](/img/structure/B14473210.png)
![N,7-Dimethyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B14473216.png)
![6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine](/img/structure/B14473226.png)
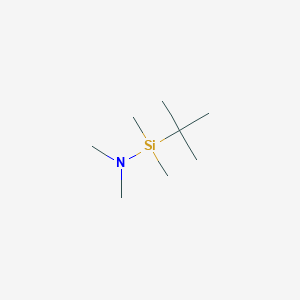
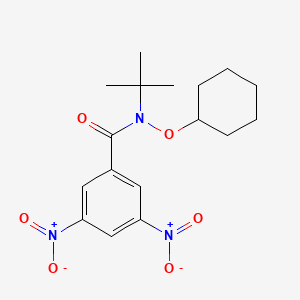

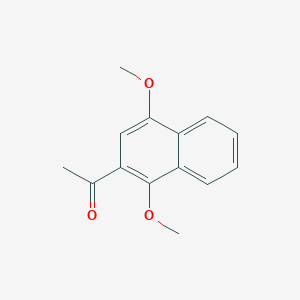
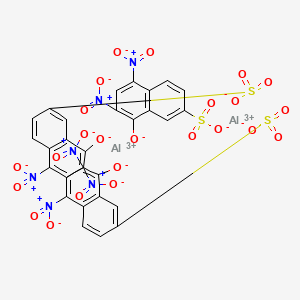
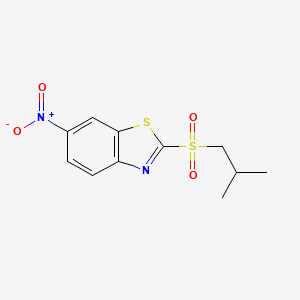

![Acetic acid, [4-(1,3-dioxolan-2-yl)phenoxy]-, ethyl ester](/img/structure/B14473257.png)
